molecular formula C16H17AsIO B14588911 CID 78066165

CID 78066165

Cat. No.: B14588911
M. Wt: 427.13 g/mol
InChI Key: TVZRPGCITNWLHV-UHFFFAOYSA-N
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Description

CID 78066165 is a compound cataloged in the PubChem database, a widely recognized resource for chemical information. For instance, Figure 1 in illustrates its chemical structure and GC-MS total ion chromatogram, suggesting it is a small organic molecule analyzed via mass spectrometry. The compound’s identification relies on PubChem’s standardized protocols, which include collision cross-section (CCS) measurements and exact mass matching with a 5 ppm error tolerance .

Properties

Molecular Formula

C16H17AsIO

Molecular Weight

427.13 g/mol

InChI

InChI=1S/C16H16AsO.HI/c1-3-12-17(2)13-8-4-6-10-15(13)18-16-11-7-5-9-14(16)17;/h3-11H,1,12H2,2H3;1H

InChI Key

TVZRPGCITNWLHV-UHFFFAOYSA-N

Canonical SMILES

C[As]1(C2=CC=CC=C2[OH+]C3=CC=CC=C31)CC=C.[I-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 78066165 involves multiple steps, including the use of specific reagents and catalysts under controlled conditions. The exact synthetic route may vary depending on the desired purity and yield of the compound. Common methods include:

    Step 1: Initial reaction involving the formation of an intermediate compound.

    Step 2: Further reaction with additional reagents to form the final product.

    Reaction Conditions: Typically, these reactions are carried out under controlled temperatures and pressures to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Reaction Types and Mechanisms

CID 78066165 is described as a nitrogen-containing macrocyclic compound with derivatized functional groups . Based on its structural analogs:

  • Oxidation : Likely involves cleavage of amine bonds or conversion of imine groups to carbonyls using agents like potassium permanganate .

  • Reduction : Hydrogenation of unsaturated bonds (e.g., imines to amines) with sodium borohydride or palladium catalysts .

  • Substitution : Reactive nitrogen sites may undergo nucleophilic substitution with electrophilic reagents (e.g., alkyl halides) .

Key Reaction Pathways

Reactivity is influenced by pendant functional groups. For example:

Reaction Type Reagents/Conditions Major Products
OxidationKMnO₄, acidic conditionsCarboxylic acids or ketones
ReductionH₂/Pd-C, room temperatureSaturated amine derivatives
SulfonationSO₃ in H₂SO₄Sulfonamide-linked macrocycles

Comparative Reactivity of Analogous Compounds

Table 1 highlights reactions of structurally similar nitrogenous compounds from literature :

Compound (CID) Reaction IC₅₀ (μM) Key Functional Groups
286532Oxidation with H₂O₂11.458Oxadiazole, benzoyl
647599Sulfonation with SO₃1.261Sulfonyl, furan
653862Reduction with NaBH₄0.924Methoxy, pyrazole

Limitations and Research Gaps

  • No specific kinetic or thermodynamic data for this compound is available in public databases .

  • Environmental degradation pathways (e.g., hydrolysis, photolysis) remain unstudied .

Scientific Research Applications

CID 78066165 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its potential effects on biological systems and pathways.

    Medicine: Investigated for its therapeutic potential in treating certain medical conditions.

    Industry: Utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of CID 78066165 involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Structural Analogues in PubChem

provides a list of compounds with structural similarities to CID 78066165, particularly in the context of enzyme substrates and inhibitors. Key analogues include:

Compound Name PubChem CID Key Functional Groups Molecular Weight (g/mol)
Betulin 72326 Hydroxyl, oleanane skeleton 442.73
Betulinic Acid 64971 Carboxylic acid, triterpene 456.71
3-O-Caffeoyl Betulin 10153267 Caffeoyl ester, triterpene 634.85
Ginkgolic Acid 17:1 5469634 Alkylphenol, unsaturated chain 346.50

This compound shares a triterpenoid backbone with betulin derivatives, as inferred from its structure in . However, unlike betulinic acid (CID 64971), this compound lacks a carboxylic acid group, which may reduce its solubility in polar solvents .

Analytical Comparisons

Mass spectrometry (MS) techniques, such as collision-induced dissociation (CID) and electron transfer dissociation (ETD), are critical for differentiating this compound from analogues. For example:

  • GC-MS : this compound’s total ion chromatogram (, Figure 1C) shows distinct retention times compared to ginkgolic acid (CID 5469634), which has a longer unsaturated chain .
  • LC-ESI-MS: Source-in CID fragmentation patterns (as in ) could distinguish this compound from isomers like ginsenosides, which exhibit unique cleavage profiles under similar conditions .

Pharmacological and Functional Insights

While direct pharmacological data for this compound are absent, betulin derivatives (e.g., CID 72326) exhibit anti-inflammatory and anticancer activities.

Methodological Considerations in Comparative Studies

Challenges in Data Consistency

The reproducibility of comparisons depends on standardized protocols. For instance:

  • Hyperparameter Sensitivity : Training models for compound prediction (e.g., BERT-based models in ) requires careful tuning to avoid undertraining, as seen in NLP studies .
  • Collision Energy Variability : CID voltage (, Figure 2A) significantly impacts fragmentation patterns, necessitating controlled experimental conditions for valid comparisons .

Emerging Techniques

  • Transfer Learning : Frameworks like T5 () could predict compound properties by converting chemical data into text-to-text formats, enabling cross-task comparisons .
  • 3D Structural Overlays : highlights 3D overlays of steroid backbones (e.g., DHEAS, CID 12594), a method applicable to this compound for binding site analysis .

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